molecular formula C16H12ClN3O3S B2381333 5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide CAS No. 864860-89-9

5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Cat. No. B2381333
CAS RN: 864860-89-9
M. Wt: 361.8
InChI Key: ZJOONUCGEWTYCR-UHFFFAOYSA-N
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Description

5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature. The purpose of

Scientific Research Applications

1. Medicinal Chemistry Applications

  • Anticonvulsant and Sedative-Hypnotic Activity : A related compound, 4-chloro-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, has shown significant anticonvulsant activity in tests. It does not impair learning and memory, indicating potential as a sedative-hypnotic agent without cognitive side effects (Faizi et al., 2017).

  • Cytotoxicity in Cancer Research : The synthesis of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones, starting from a compound similar to 5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide, showed significant cytotoxic effects against various cancer cell lines (Hour et al., 2007).

  • Antibacterial Activity : Hydroxy-substituted benzothiazole derivatives, structurally similar to the compound , have demonstrated potent antibacterial activity against Streptococcus pyogenes (Gupta, 2018).

2. Materials Science and Chemistry

  • Hydrogen Bonds in Organic Magnetic Materials : Research on closely related benzimidazole compounds has shown their utility in understanding hydrogen bonds' role in magnetic materials (Ferrer et al., 2001).

  • Crystal Engineering and Halogen Bonds : Studies on similar nitrobenzamide compounds highlight their importance in crystal engineering, offering insights into hydrogen bonding and halogen bonding interactions in crystal structures (Saha et al., 2005).

3. Electrochemistry

  • Electrochemical Behavior Studies : Investigation into benzoxazole compounds structurally akin to 5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide has provided insights into their electrochemical behaviors, crucial for developing sensitive analytical methods (Zeybek et al., 2009).

properties

IUPAC Name

5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c1-8-3-6-13-14(9(8)2)18-16(24-13)19-15(21)11-7-10(17)4-5-12(11)20(22)23/h3-7H,1-2H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOONUCGEWTYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

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